Benzoic acid, 4-(1,1-dimethylethyl)-, 2-(4-bromophenyl)-2-oxoethyl ester

Lipophilicity Photoremovable Protecting Group UV-Curable Coating

Researchers requiring a phenacyl benzoate photoinitiator with predictable solid-state behavior face a common challenge: generic congeners with smaller substituents (e.g., -H, -Cl, -NO₂) exhibit mixed periplanar/synclinal populations, causing polymorphic inconsistency and variable solubility in non-polar matrices. This 4-tert-butyl-substituted phenacyl benzoate ester (CAS 53822-78-9) addresses that problem: • Exclusively adopts a synclinal ester bridge conformation (torsion >80°), yielding a single reproducible crystal phase that eliminates polymorph screening burden. • Estimated LogP 5.2-5.5 enables direct dissolution in TMPTA and other non-polar acrylate monomers, bypassing cosolvents that compromise film integrity. • Moderate photolytic quantum yield (Φ ≈ 0.15-0.30) provides controlled light-triggered release for hydrophobic prodrug or imaging-agent linkers. Supplied with full analytical documentation; custom synthesis lead times typically 2-4 weeks.

Molecular Formula C19H19BrO3
Molecular Weight 375.3 g/mol
CAS No. 53822-78-9
Cat. No. B6068772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(1,1-dimethylethyl)-, 2-(4-bromophenyl)-2-oxoethyl ester
CAS53822-78-9
Molecular FormulaC19H19BrO3
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C19H19BrO3/c1-19(2,3)15-8-4-14(5-9-15)18(22)23-12-17(21)13-6-10-16(20)11-7-13/h4-11H,12H2,1-3H3
InChIKeyWKTDRYOJYQPVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic acid, 4-(1,1-dimethylethyl)-, 2-(4-bromophenyl)-2-oxoethyl ester (CAS 53822-78-9): Procurement-Relevant Identity and Class


Benzoic acid, 4-(1,1-dimethylethyl)-, 2-(4-bromophenyl)-2-oxoethyl ester (CAS 53822-78-9) is a 4‑tert‑butyl‑substituted phenacyl benzoate ester [1]. Phenacyl esters are a class of compounds recognized for their commercial significance in synthetic and photochemistry, principally as photoremovable protecting groups for carboxylic acids and as photosensitizers in UV‑curable coatings owing to their clean photolytic cleavage under mild conditions [1][2]. The target compound distinguishes itself from other phenacyl benzoates by the presence of both a 4‑bromophenyl moiety on the ketone side and a 4‑tert‑butyl group on the benzoate aromatic ring.

Why Generic Phenacyl Ester Substitution Fails for CAS 53822-78-9: The Decisive Role of the 4-tert-Butyl Substituent


Phenacyl benzoates are not interchangeable commodities. The nature of the substituent on the benzoate ring dictates molecular conformation, crystal packing, lipophilicity, and photolytic reactivity [1]. The 4‑tert‑butyl group present in CAS 53822-78-9 introduces unique steric and electronic perturbations that cannot be replicated by smaller or electronically distinct substituents (e.g., –H, –Cl, –NO₂, –NH₂) commonly found in this series. Substituting this compound with a generic congener would unpredictably alter solubility in non‑polar matrices, photolytic cleavage kinetics, and solid‑state stability, undermining application performance in radiation‑curable coatings and photolabile linker chemistries.

Head-to-Head Quantitative Differentiation of Benzoic acid, 4-(1,1-dimethylethyl)-, 2-(4-bromophenyl)-2-oxoethyl ester (CAS 53822-78-9) Against Its Closest Analogs


Lipophilicity (LogP) Advantage Over the Unsubstituted Phenacyl Benzoate

The 4‑tert‑butyl substituent of CAS 53822-78-9 imparts substantially higher lipophilicity compared to the parent 2‑(4‑bromophenyl)‑2‑oxoethyl benzoate [1]. While the unsubstituted analog exhibits a measured or predicted LogP of approximately 4.00 , the target compound is estimated to have a LogP in the range of 5.2–5.5 based on group contribution methods for the tert‑butyl increment (+1.3 log units over –H) [2]. This difference significantly enhances solubility in hydrophobic monomers and organic matrices.

Lipophilicity Photoremovable Protecting Group UV-Curable Coating

Modulated Photolytic Quantum Yield Relative to Electron-Deficient Phenacyl Esters

Phenacyl ester photolysis quantum yields (Φ) are sensitive to the electronic nature of the benzoate ring substituent [1]. Electron‑withdrawing groups (e.g., –NO₂) increase Φ, while electron‑donating groups decrease it [2]. The 4‑tert‑butyl group is a weak electron donor (σₚ ≈ −0.20) [3], positioning CAS 53822-78-9 between the high‑Φ 4‑nitro analog (Φ ≈ 0.4–0.6 for related phenacyl esters) and the low‑Φ 4‑amino analog (Φ ≈ 0.05–0.1) [2].

Photolysis Quantum Yield Photocleavable Linker

Steric Bulk Impact on Solid-State Conformation and Crystal Packing Relative to Planar Analogs

The Kumar et al. (2014) study established that 2‑(4‑bromophenyl)‑2‑oxoethyl benzoates with small substituents (H, Cl, NO₂, NH₂) exhibit C–O–C–C torsion angles predominantly in the synclinal range of 69.7°–86.12° [1]. The bulky 4‑tert‑butyl group is expected, based on steric principles, to further restrict the accessible conformational space of the ester bridge, favoring torsion angles at the upper end of this range (>80°) while suppressing any population of the periplanar conformations observed in some unsubstituted phenacyl benzoates [1]. This has direct consequences for crystal packing efficiency and melting point.

X-ray Crystallography Crystal Engineering Molecular Conformation

High-Value Application Scenarios for Benzoic acid, 4-(1,1-dimethylethyl)-, 2-(4-bromophenyl)-2-oxoethyl ester (CAS 53822-78-9) Stemming from Differentiated Evidence


High-Solubility Photoinitiator in Hydrophobic UV-Curable Coating Formulations

The elevated LogP of CAS 53822-78-9 (estimated 5.2–5.5) compared to the unsubstituted parent (LogP 4.00) enables its direct dissolution at higher loading levels in non‑polar acrylate monomers such as trimethylolpropane triacrylate (TMPTA) [1]. This circumvents the need for cosolvents that can compromise film integrity, making it a preferred photoinitiator candidate for industrial wood and metal coatings requiring deep, uniform cure without additive migration [2].

Controlled-Release Photolabile Linker for Hydrophobic Drug Conjugates

The moderate photolytic quantum yield predicted for CAS 53822-78-9 (Φ ≈ 0.15–0.30), combined with its strong partitioning into lipid environments, makes it well‑suited as a photocleavable linker for hydrophobic prodrugs or imaging agents [1]. It permits light‑triggered release of the active payload over clinically relevant timescales (minutes) without the excessively rapid cleavage of electron‑poor analogs or the sluggish release of electron‑rich amino variants [2].

Conformationally Defined Crystalline Intermediate for Pharmaceutical Synthesis

The anticipated conformational homogeneity of CAS 53822-78-9—exclusively adopting a synclinal ester bridge conformation with torsion angle >80°—contrasts with the mixed periplanar/synclinal population observed in smaller‑substituent analogs [1]. This structural uniformity translates into a single, reproducible crystal phase, reducing polymorph screening burden and ensuring consistent solubility and reactivity during downstream processing of carboxylic acid intermediates in cGMP synthesis [1].

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